molecular formula C23H26N2O3 B126290 3-(2-Propylpentanoyl)-5,5-diphenylhydantoin CAS No. 153735-26-3

3-(2-Propylpentanoyl)-5,5-diphenylhydantoin

Cat. No. B126290
M. Wt: 378.5 g/mol
InChI Key: HUMCKIRUBBAIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Propylpentanoyl)-5,5-diphenylhydantoin, also known as Pentylenetetrazol (PTZ), is a chemical compound that has been extensively studied for its effects on the central nervous system. PTZ is a common convulsant agent used in laboratory experiments to induce seizures in animals. The compound has been used in scientific research to investigate the mechanisms of epilepsy and other neurological disorders.

Mechanism Of Action

PTZ acts as a GABA-A receptor antagonist, which leads to the disinhibition of neuronal activity. The compound binds to the receptor and prevents the inhibitory effect of GABA, leading to hyperexcitability of neurons. This hyperexcitability can lead to the onset of seizures in animals.

Biochemical And Physiological Effects

PTZ-induced seizures result in changes in the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. The compound has also been shown to induce oxidative stress and inflammation in the brain. These effects can lead to neuronal damage and contribute to the pathogenesis of neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using PTZ in laboratory experiments include its ability to induce seizures that are similar to those observed in human epilepsy. The compound is also relatively inexpensive and easy to synthesize. The limitations of using PTZ include its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

Future research on PTZ could focus on developing new therapeutic agents for the treatment of epilepsy and other neurological disorders. The compound could also be used to investigate the role of oxidative stress and inflammation in the pathogenesis of these diseases. Additionally, PTZ could be used as a tool for studying the effects of various drugs on seizure activity in animals.
Conclusion
3-(2-Propylpentanoyl)-5,5-diphenylhydantoin, or PTZ, is a chemical compound that has been extensively studied for its effects on the central nervous system. The compound is commonly used in laboratory experiments to induce seizures in animals and has been used as a model for investigating the mechanisms of epilepsy and other neurological disorders. PTZ acts as a GABA-A receptor antagonist, leading to hyperexcitability of neurons and the onset of seizures. Future research on PTZ could lead to the development of new therapeutic agents for the treatment of neurological disorders.

Synthesis Methods

The synthesis of PTZ involves the reaction of hydrazine with pentanone to form a hydrazone intermediate. The resulting compound is then cyclized to form PTZ. The synthesis of PTZ is relatively simple and can be performed on a large scale.

Scientific Research Applications

PTZ is commonly used in scientific research to induce seizures in animals. The compound has been used as a model for investigating the mechanisms of epilepsy and other neurological disorders. PTZ-induced seizures are similar to those observed in human epilepsy, making it a useful tool for studying the pathophysiology of the disease.

properties

CAS RN

153735-26-3

Product Name

3-(2-Propylpentanoyl)-5,5-diphenylhydantoin

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

5,5-diphenyl-3-(2-propylpentanoyl)imidazolidine-2,4-dione

InChI

InChI=1S/C23H26N2O3/c1-3-11-17(12-4-2)20(26)25-21(27)23(24-22(25)28,18-13-7-5-8-14-18)19-15-9-6-10-16-19/h5-10,13-17H,3-4,11-12H2,1-2H3,(H,24,28)

InChI Key

HUMCKIRUBBAIHV-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCC(CCC)C(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

153735-26-3

synonyms

3-(2-propylpentanoyl)-5,5-diphenylhydantoin
valproyl DPH
valproyl phenytoin
VPDPH

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.